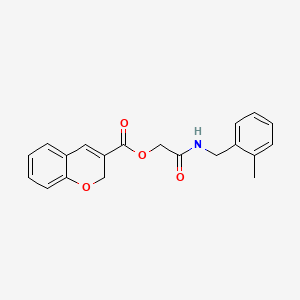![molecular formula C9H6BrClO2 B12944843 3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12944843.png)
3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chlorobicyclo[420]octa-1,3,5-triene-7-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves multiple steps. One common method starts with the bromination and chlorination of bicyclo[4.2.0]octa-1,3,5-triene. The reaction conditions often include the use of bromine and chlorine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature to ensure the selective addition of halogens to the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Applications De Recherche Scientifique
3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromobicyclo[4.2.0]octa-1,3,5-triene: Similar structure but lacks the chlorinated and carboxylic acid groups.
4-Bromobenzocyclobutene: Shares the brominated bicyclic structure but differs in other functional groups.
Uniqueness
3-Bromo-2-chlorobicyclo[42
Propriétés
Formule moléculaire |
C9H6BrClO2 |
|---|---|
Poids moléculaire |
261.50 g/mol |
Nom IUPAC |
3-bromo-2-chlorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid |
InChI |
InChI=1S/C9H6BrClO2/c10-7-2-1-4-5(8(7)11)3-6(4)9(12)13/h1-2,6H,3H2,(H,12,13) |
Clé InChI |
PALOAWYQLZUAHU-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=C1C(=C(C=C2)Br)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(tert-Butoxycarbonyl)octahydropyrano[3,4-c]pyrrole-7-carboxylic acid](/img/structure/B12944768.png)

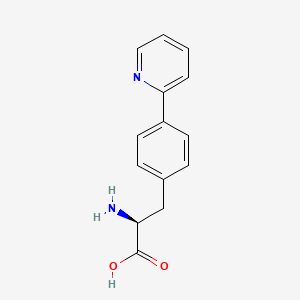

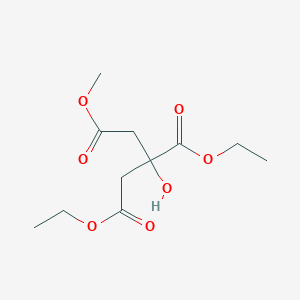
![tert-Butyl (1R,3S)-1-amino-3-fluoro-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12944797.png)
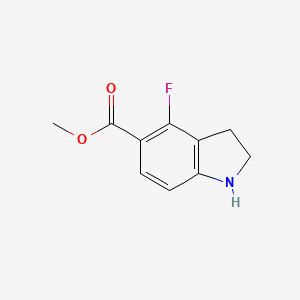
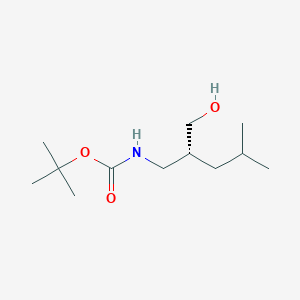
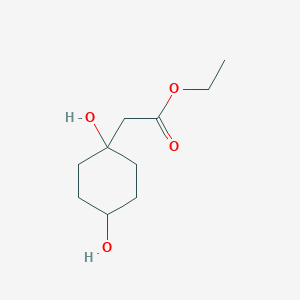
![7-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B12944817.png)

![3-(1-Methanesulfonyl-pyrrolidin-3-yloxy)-4-(5-methylthieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12944821.png)
